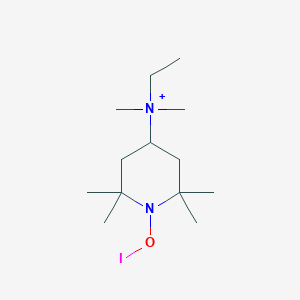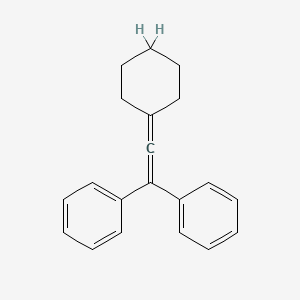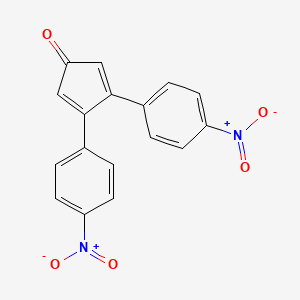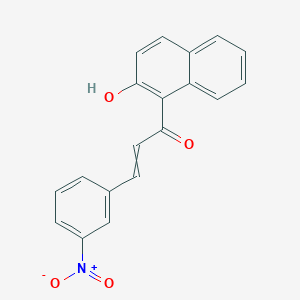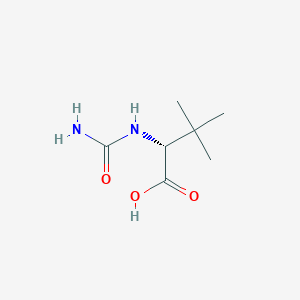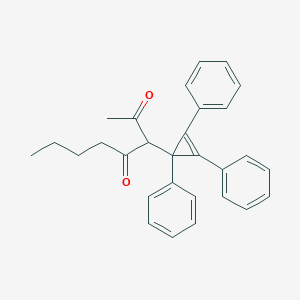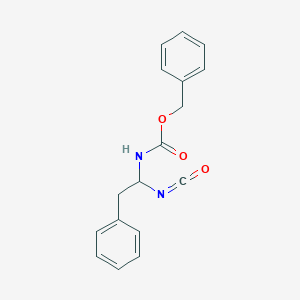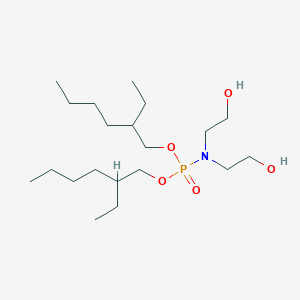
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound is characterized by the presence of a butyl group at the 2-position of the benzofuran ring and a dibromophenyl group at the methanone position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method includes the palladium-catalyzed ring closure by an intramolecular Wittig reaction . Additionally, the condensation of activated methylene following Dieckmann reaction conditions or ketene intermediate involved cyclization can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The dibromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit microbial growth by targeting bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
(2-Butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl)methanone: This compound has similar structural features but contains iodine atoms instead of bromine.
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: This compound includes a nitro group and a dibutylamino propoxy group, offering different chemical properties.
Uniqueness
(2-Butyl-1-benzofuran-3-yl)(2,6-dibromophenyl)methanone is unique due to the presence of the dibromophenyl group, which imparts distinct reactivity and potential biological activities. The combination of the butyl group and the dibromophenyl group in the benzofuran scaffold makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
112363-29-8 |
|---|---|
Fórmula molecular |
C19H16Br2O2 |
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
(2-butyl-1-benzofuran-3-yl)-(2,6-dibromophenyl)methanone |
InChI |
InChI=1S/C19H16Br2O2/c1-2-3-10-16-17(12-7-4-5-11-15(12)23-16)19(22)18-13(20)8-6-9-14(18)21/h4-9,11H,2-3,10H2,1H3 |
Clave InChI |
ZWYDTAAFJBABJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=C(C=CC=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


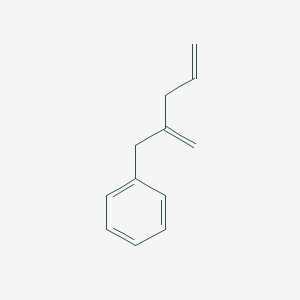
![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)

![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
